molecular formula C9H7N3S B1288710 2-(thiocyanatomethyl)-1H-benzo[d]imidazole CAS No. 34091-38-8

2-(thiocyanatomethyl)-1H-benzo[d]imidazole

Cat. No.: B1288710
CAS No.: 34091-38-8
M. Wt: 189.24 g/mol
InChI Key: NPYHFFYLECPPGJ-UHFFFAOYSA-N
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Description

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a thiocyanatomethyl group attached to it. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiocyanatomethyl group adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Scientific Research Applications

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a ligand in catalysis.

Future Directions

Imidazole compounds continue to be a focus of research due to their wide range of biological activities. They are being explored for potential use in treating various diseases, including cancer . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Biochemical Analysis

Biochemical Properties

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity. For instance, it inhibits certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of specific substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and DNA, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins in the cytoplasm and organelles can influence the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiocyanatomethyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with thiocyanate sources. One common method is the nucleophilic substitution reaction where benzimidazole is treated with thiocyanogen or thiocyanate salts in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thiocyanatomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanatomethyl group to a methyl group.

    Substitution: The thiocyanatomethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Lacks the thiocyanatomethyl group, resulting in different chemical properties and biological activities.

    2-(Chloromethyl)-1H-benzo[d]imidazole: Contains a chloromethyl group instead of a thiocyanatomethyl group, leading to different reactivity and applications.

    2-(Hydroxymethyl)-1H-benzo[d]imidazole: Features a hydroxymethyl group, which imparts different solubility and reactivity characteristics.

Uniqueness

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1H-benzimidazol-2-ylmethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-6-13-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYHFFYLECPPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614047
Record name (1H-Benzimidazol-2-yl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34091-38-8
Record name (1H-Benzimidazol-2-yl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}carbonitrile
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